molecular formula C15H12FN3O B1531590 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 941868-24-2

3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B1531590
CAS No.: 941868-24-2
M. Wt: 269.27 g/mol
InChI Key: OUCLGBSQGIPIHG-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group and the imino functionality contributes to its unique chemical properties and potential pharmacological effects.

Biochemical Analysis

Biochemical Properties

3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation or apoptosis, depending on the cellular context . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. The compound’s binding to enzymes often involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on gene expression, as the accumulation or depletion of specific metabolites can signal changes in transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and altering metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in metabolite levels and metabolic flux . Additionally, it may affect the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 4-fluorobenzylamine with isatoic anhydride, followed by cyclization. The reaction is generally carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction of the imino group can yield the corresponding amine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxo-quinazolinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group but different core structures.

Uniqueness: 3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the combination of the quinazolinone core and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

4-amino-3-[(4-fluorophenyl)methyl]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-19-14(17)12-3-1-2-4-13(12)18-15(19)20/h1-8H,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCLGBSQGIPIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 2
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 3
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 4
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 5
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 6
Reactant of Route 6
3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

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